![molecular formula C10H9NO2S B2469862 Methyl 6-amino-1-benzothiophene-2-carboxylate CAS No. 57907-49-0](/img/structure/B2469862.png)
Methyl 6-amino-1-benzothiophene-2-carboxylate
Overview
Description
“Methyl 6-amino-1-benzothiophene-2-carboxylate” is a chemical compound with the CAS number 57907-49-0 . It has a molecular weight of 207.25 .
Molecular Structure Analysis
The InChI code for “Methyl 6-amino-1-benzothiophene-2-carboxylate” is 1S/C10H9NO2S/c1-13-10(12)9-4-6-2-3-7(11)5-8(6)14-9/h2-5H,11H2,1H3 .Chemical Reactions Analysis
“Methyl 6-amino-1-benzothiophene-2-carboxylate” can be used as a precursor for the implementation of modern Ullmann-type cross-coupling reactions. An efficient method for N-arylation of the functionalized aminobenzo[b]thiophene with various (hetero)aryl iodides under mild conditions has been elaborated .Physical And Chemical Properties Analysis
“Methyl 6-amino-1-benzothiophene-2-carboxylate” is a solid compound that should be stored at ambient temperature .Scientific Research Applications
Copper-Catalyzed Cross-Coupling
“Methyl 6-amino-1-benzothiophene-2-carboxylate” has been used in copper-catalyzed cross-coupling reactions . This process involves the coupling of this compound with various aryl iodides under mild reaction conditions . The catalyst for this reaction is derived from CuI and L-proline . This method provides a simple and efficient way to synthesize N-Ar derivatives of 3-amino-1-benzothiophene-2-carboxylate .
Synthesis of Heterocyclic Compounds
This compound is a useful tool for the chemical modification of aromatic heterocycles . It allows for the efficient carbon-nitrogen cross-coupling with a range of (hetero)aryl iodides . This procedure is a general, relatively cheap, and experimentally simple way to afford the N-substituted products in moderate to high yields .
Organic Materials
Compounds containing the benzothiophene frame, such as “Methyl 6-amino-1-benzothiophene-2-carboxylate”, are important building blocks in organic synthesis . They are used in a broad range of applications, including the fabrication of organic materials like solar cells, light-emitting diodes (OLEDs), and field-effect transistors .
Medical Applications
“Methyl 6-amino-1-benzothiophene-2-carboxylate” and its derivatives show various biological activities . They have been evaluated as inhibitors of tubulin polymerization , candidates for the treatment of human cancer , and used for anti-HCV (hepatitis C virus) applications . They also show potential as anti-inflammatory agents .
Antioxidant Properties
Aminobenzothiophene derivatives, which include “Methyl 6-amino-1-benzothiophene-2-carboxylate”, are recognized as antioxidant agents . This makes them valuable in the field of medicinal chemistry.
Photochemotherapeutic Applications
“Methyl 6-amino-1-benzothiophene-2-carboxylate” and its derivatives have been used as photochemotherapeutic agents . This highlights their potential in the treatment of various diseases.
Antimicrobial Properties
Thiophene derivatives, including “Methyl 6-amino-1-benzothiophene-2-carboxylate”, have shown antimicrobial properties . This makes them valuable in the development of new antimicrobial drugs.
Anti-Inflammatory Properties
“Methyl 6-amino-1-benzothiophene-2-carboxylate” and its derivatives have been used as anti-inflammatory agents . This highlights their potential in the treatment of inflammatory diseases.
properties
IUPAC Name |
methyl 6-amino-1-benzothiophene-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S/c1-13-10(12)9-4-6-2-3-7(11)5-8(6)14-9/h2-5H,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIUHYFQAAXIVBY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)C=C(C=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-amino-1-benzothiophene-2-carboxylate |
Synthesis routes and methods
Procedure details
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